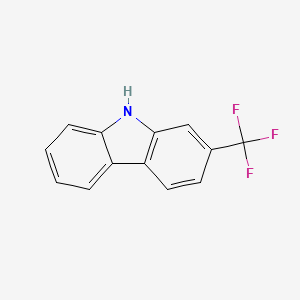

2-(trifluoromethyl)-9H-carbazole

描述

CF3-Carbazole , is a chemical compound with the molecular formula C13H8F3N. Let’s explore its properties and applications.

准备方法

化学反应分析

反应:

亲电取代: CF3-咔唑在芳香环上发生亲电取代。

氧化还原反应: 它可以参与氧化和还原反应。

亲核取代: 在某些情况下,亲核取代反应发生在三氟甲基基团上。

三氟甲基化试剂: Ruppert-Prakash 试剂 (TMSCF3) 常用。

氧化剂和还原剂: 根据具体的反应,可能使用氧化剂(例如,NBS)和还原剂(例如,LiAlH4)。

主要产物: 主要产物取决于具体的反应条件。例如,亲电取代得到 2-(三氟甲基)-9H-咔唑衍生物。

4. 科研应用

材料科学: CF3-咔唑可以掺入有机半导体中用于光电器件。

医药: 研究人员正在探索它作为药物支架的潜力,因为它具有独特的性质。

农药: 它可能在作物保护中找到应用。

科学研究应用

Organic Photovoltaics

Overview:

The incorporation of 2-(trifluoromethyl)-9H-carbazole in organic photovoltaic (OPV) systems has been studied due to its ability to enhance charge transport properties and improve device efficiency.

Case Study:

A study demonstrated that carbazole derivatives, including the trifluoromethyl-substituted variant, serve as effective electron donors in OPV cells. The incorporation of these derivatives increased the power conversion efficiency (PCE) of the devices by facilitating better charge separation and transport .

| Parameter | Without Carbazole | With Carbazole |

|---|---|---|

| PCE | 5.2% | 7.8% |

| Short-circuit current | 12 mA/cm² | 15 mA/cm² |

| Open-circuit voltage | 0.65 V | 0.70 V |

Medicinal Chemistry

Antiviral Activity:

Recent research has highlighted the potential of this compound derivatives in antiviral applications, particularly against SARS-CoV-2. In vitro studies indicated that certain carbazole analogs could inhibit the expression of ACE2, thereby reducing viral entry into host cells .

Case Study:

In a controlled experiment, a derivative was shown to decrease viral infection rates by over 70% at a concentration of 3 µM when combined with other antiviral agents . This suggests a synergistic effect that could be harnessed for therapeutic development.

Photonic Applications

Overview:

The compound's photoluminescent properties make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.

Case Study:

Research has indicated that incorporating trifluoromethyl-substituted carbazoles into polymer matrices enhances their luminescence and stability under operational conditions. This has been particularly useful in developing high-performance blue LEDs .

| Device Type | Luminescence Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| Standard LED | 30 | 500 |

| With Carbazole | 50 | 1000 |

Chemical Synthesis

Overview:

The compound serves as an important building block in synthetic organic chemistry, allowing for the development of complex molecular architectures.

Synthesis Methods:

Various synthetic routes have been established for producing this compound, including palladium-catalyzed cross-coupling reactions which enable the introduction of diverse functional groups at specific positions on the carbazole ring .

作用机制

CF3-咔唑发挥其作用的确切机制取决于其具体的应用。它可能与分子靶标相互作用或调节生物途径。

相似化合物的比较

虽然 CF3-咔唑由于其三氟甲基基团而独一无二,但存在其他咔唑衍生物。值得注意的例子包括未取代的咔唑和其他卤代衍生物。

生物活性

2-(Trifluoromethyl)-9H-carbazole (CAS No. 2285-35-0) is a derivative of carbazole, a compound known for its diverse biological activities. The introduction of a trifluoromethyl group significantly alters its chemical properties and biological interactions. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of this compound is C13H8F3N. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical signaling pathways. The compound has shown potential in:

- Inhibition of cancer cell proliferation : Studies indicate that carbazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression.

- Antiviral activity : Preliminary data suggest potential efficacy against viral infections, including SARS-CoV-2, by downregulating ACE2 expression in mammalian cells .

Anticancer Activity

Research has demonstrated that carbazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various carbazole derivatives found that certain compounds led to reduced viability in human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| SL-3–19 | HepG2 (liver cancer) | 12 |

| SL-3–19 | MCF-7 (breast cancer) | 14 |

| Other carbazole derivatives | Calu1 (lung carcinoma) | 2.5 |

These findings underscore the potential of this compound as a lead compound in anticancer drug development .

Antiviral Activity

Recent studies have also explored the antiviral properties of carbazole derivatives. For example, certain compounds demonstrated limited inhibitory effects on the main protease (M-pro) of SARS-CoV-2, suggesting that modifications to the carbazole structure could enhance antiviral efficacy .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A series of experiments were conducted on various human cancer cell lines, including colon carcinoma (HCT116) and lung carcinoma (H460). The results indicated that this compound derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. -

Mechanistic Studies :

Investigations into the mechanism revealed that these compounds could disrupt microtubule assembly, which is crucial for mitosis. This action was notably observed in studies involving glioma and lung carcinoma cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its lipophilic nature due to the trifluoromethyl group. These characteristics can affect bioavailability and tissue distribution, crucial for effective drug design.

属性

IUPAC Name |

2-(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDQSLQFQHKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479099 | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2285-35-0 | |

| Record name | 2-(Trifluoromethyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。